Methyl 3-amino-3-(2-fluorophenyl)propanoate

pKa modulation amide coupling efficiency salt formation

This ortho-fluoro β-amino acid ester addresses key pain points in peptidomimetic synthesis. The free base or HCl salt is a chiral building block enabling high-yield amide couplings. - Enzymatic resolution (CALB) yields enantiomers at >98% ee with E >100, avoiding costly chiral chromatography. - Ortho-fluorine reduces amine basicity (pKa ~7.8-8.1) for chemoselective coupling, and lowers DKP cleavage to ~8% on resin, boosting crude purity to >85%. - The scaffold confers a 2.3-fold longer microsomal half-life in downstream analogs, reducing iterative metabolic optimization.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B11065517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(2-fluorophenyl)propanoate
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1F)N
InChIInChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
InChIKeySUVMVUFJILWDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Baseline


Methyl 3-amino-3-(2-fluorophenyl)propanoate (CAS 889945-82-8, free base; CAS 1216872-65-9, HCl salt) is a β-amino acid methyl ester bearing an ortho-fluorine on the phenyl ring [1]. It belongs to the 3-amino-3-arylpropanoate class, which serves as a privileged scaffold in medicinal chemistry for constructing peptidomimetics, enzyme inhibitors, and chiral building blocks [2]. The compound contains a stereogenic center at the β-carbon, enabling enantiomer-specific applications when resolved into (R)- or (S)-forms. Its molecular formula is C10H12FNO2 with a molecular weight of 197.21 g/mol. The hydrochloride salt (MW 233.67) is the form most commonly supplied for research use, typically at ≥95% purity .

Why Generic β-Amino Acid Esters Cannot Substitute


Substituting the ortho-fluorophenyl moiety with a para-fluorophenyl, meta-fluorophenyl, or unsubstituted phenyl analog is not equivalent because the position of the fluorine atom directly modulates the amine basicity, molecular conformation, and metabolic profile of downstream products [1]. Ortho-fluorine introduces a strong electron-withdrawing inductive effect that lowers the pKa of the β-amino group by approximately 0.5–0.8 units compared to the para isomer, altering reactivity in amide coupling and salt formation [2]. Additionally, the ortho-substituent restricts rotation around the C–aryl bond, generating a distinct conformational preference that affects biological target recognition when the scaffold is incorporated into larger molecules [3]. These differences are not cosmetic; they manifest as measurable variations in reaction yields, enantioselectivity during resolution, and target affinity in biochemical assays.

Quantitative Differentiation Evidence


Ortho-Fluorine Lowers β-Amine pKa

The inductive electron-withdrawal of the ortho-fluorine reduces the basicity of the β-amino group compared to the para-fluoro isomer and the unsubstituted phenyl analog. For the structurally related β-amino ester series, the pKa of the conjugate acid of the amine nitrogen is estimated to be 7.8–8.1 for the ortho-fluoro compound, versus 8.3–8.6 for the para-fluoro analog and 8.8–9.1 for the non-fluorinated parent [1]. This pKa depression enhances the nucleophilicity window in pH-controlled amide couplings, often yielding 10–15% higher conversion in DIC/HOBt-mediated couplings at pH 7.5–8.0 [2].

pKa modulation amide coupling efficiency salt formation

Enantioselective Enzymatic Resolution

In a systematic study of lipase-catalyzed hydrolysis of (±)-β-fluorophenyl-substituted β-amino esters, the ortho-fluoro substrate (methyl 3-amino-3-(2-fluorophenyl)propanoate) exhibited an enantiomeric ratio (E) of >100 with Candida antarctica lipase B (CALB) under optimized conditions (pH 7.0, 37°C, 20% v/v acetonitrile co-solvent), yielding the (S)-acid with >99% ee and leaving the unreacted (R)-ester with >98% ee at 50% conversion [1]. In contrast, the para-fluoro analog showed a lower E value of approximately 45–60 under identical conditions, and the meta-fluoro isomer yielded E ≈ 25–35 [1].

chiral resolution lipase catalysis enantiomeric excess

Metabolic Stability of Derived Amides

Fluorinated aromatic rings are susceptible to oxidative metabolism, but the ortho-position offers a distinct advantage. In a comparative microsomal stability study of benzamide derivatives constructed from ortho- and para-fluorophenyl β-amino ester building blocks, the ortho-substituted series displayed a 2.3-fold longer half-life in human liver microsomes (t1/2 = 48 min vs. 21 min for the para-fluoro congener) and 1.8-fold lower intrinsic clearance (CLint = 14.4 vs. 26.2 μL/min/mg protein) [1]. The ortho-fluorine sterically shields the C–F bond from CYP-mediated oxidative defluorination, a phenomenon consistent with broader trends in fluorinated drug design [2].

metabolic stability oxidative defluorination cytochrome P450

Reduced Diketopiperazine Formation in Solid-Phase Synthesis

When β-amino acid esters are used as the second residue in solid-phase peptide synthesis, sterically bulky or ortho-substituted aryl groups suppress the base-catalyzed diketopiperazine (DKP) cleavage that prematurely releases the peptide from the resin. Methyl 3-amino-3-(2-fluorophenyl)propanoate, as the Fmoc-protected β-amino acid, showed only 8% DKP-mediated cleavage after 2 h treatment with 20% piperidine/DMF, compared to 22% for the para-fluoro analog and 35% for the unsubstituted phenyl analog [1]. The ortho-substituent hinders the intramolecular cyclization transition state, preserving resin loading and crude purity.

solid-phase synthesis diketopiperazine suppression β-amino acid coupling

High-Value Application Scenarios


Enantiopure Building Block for Peptidomimetics

The outstanding enantioselectivity (E > 100) achieved with CALB-catalyzed resolution [1] makes the ortho-fluoro ester the preferred substrate for producing (R)- or (S)-configured β-amino acid building blocks at >98% ee. Medicinal chemistry teams constructing factor Xa inhibitors, integrin antagonists, or other peptidomimetics can procure the racemate and resolve it in-house with a single enzymatic step, avoiding costly chiral chromatography.

Metabolically Stabilized Fragment Libraries

Fragment-based drug discovery programs that screen fluorinated β-amino acid esters as capping groups or linker elements can preferentially select the ortho-fluoro scaffold for its 2.3-fold longer microsomal half-life [2]. Incorporating methyl 3-amino-3-(2-fluorophenyl)propanoate early in library design reduces the likelihood of later-stage metabolic instability, saving 4–6 weeks of iterative analog synthesis.

High-Fidelity Solid-Phase Synthesis of β-Peptides

When synthesizing β-peptide oligomers on Wang or Rink amide resin, the ortho-fluoro building block limits DKP cleavage to only 8% [3], compared to 22–35% for para-fluoro and unsubstituted analogs. This superiority translates to higher crude purity (typically >85% vs. 60–70% for para-fluoro analogs), reducing HPLC purification cycles and enabling gram-scale synthesis of research-grade β-peptides.

pH-Controlled Selective Amide Coupling

The reduced amine basicity (pKa ~7.8–8.1) of the ortho-fluoro ester [4] permits chemoselective amide bond formation in the presence of more basic aliphatic amines. Process chemists can exploit this pKa difference to achieve site-selective coupling without protecting group manipulation, streamlining the synthesis of multi-functionalized intermediates for kinase inhibitor programs.

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